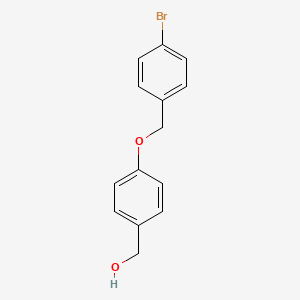

(4-((4-Bromobenzyl)oxy)phenyl)methanol

Descripción

BenchChem offers high-quality (4-((4-Bromobenzyl)oxy)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Bromobenzyl)oxy)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[4-[(4-bromophenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVMJMAYIKRTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353248 | |

| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400825-71-0 | |

| Record name | 4-[(4-Bromophenyl)methoxy]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-bromobenzyl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (4-((4-Bromobenzyl)oxy)phenyl)methanol (CAS: 400825-71-0): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary:

(4-((4-Bromobenzyl)oxy)phenyl)methanol is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a stable aryl ether linkage, a versatile brominated aromatic ring, and a reactive primary alcohol, presents a unique combination of functionalities. This guide provides a comprehensive technical overview of its synthesis, detailed analytical characterization, and strategic applications in the design and development of novel chemical entities. As a Senior Application Scientist, this document aims to deliver not just protocols, but the underlying chemical logic and field-proven insights necessary for its effective utilization in a research setting.

Molecular Architecture and Strategic Importance in Synthesis

The utility of (4-((4-Bromobenzyl)oxy)phenyl)methanol stems from its three key structural motifs, each conferring distinct advantages for the synthesis of complex molecules and chemical libraries.

-

The Aryl Ether Core: The diaryl ether-like structure is a common feature in numerous pharmaceuticals. This linkage generally imparts high metabolic stability and can increase a molecule's lipophilicity, which is crucial for its ability to cross biological membranes.[1]

-

The 4-Bromobenzyl Moiety: This component serves a dual purpose. Firstly, the bromine atom can act as a halogen bond donor, a non-covalent interaction that can be pivotal in modulating drug-target binding affinity.[1] More significantly, the carbon-bromine bond is a highly versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The Phenylmethanol Group: The primary alcohol on the second phenyl ring provides another reactive site for functionalization. It can be readily oxidized to the corresponding aldehyde for use in reductive amination or Wittig reactions, or it can be converted into esters, ethers, or other functional groups to explore additional chemical space.

The combination of these features makes this compound a valuable scaffold for building molecules with potential therapeutic applications, particularly where a robust, semi-flexible linker is required between two distinct pharmacophores.

Caption: Two-step synthesis workflow diagram.

Experimental Protocol

Step 1: Synthesis of 4-((4-Bromobenzyl)oxy)benzaldehyde

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent such as dimethylformamide (DMF).

-

Causality: DMF is an ideal solvent as it effectively solvates the potassium counter-ion but does not strongly solvate the phenoxide nucleophile, thereby accelerating the rate of the Sₙ2 reaction. K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

-

-

Addition of Electrophile: Add 4-bromobenzyl bromide (1.05 eq) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate should form. Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum. The resulting solid is the intermediate aldehyde, which is often pure enough for the next step.

Step 2: Synthesis of (4-((4-Bromobenzyl)oxy)phenyl)methanol

-

Reagent Setup: Suspend the intermediate aldehyde from Step 1 (1.0 eq) in a protic solvent like methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the suspension in an ice bath (0-5°C). Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Causality: NaBH₄ is a mild and chemoselective reducing agent that will efficiently reduce the aldehyde to a primary alcohol without affecting the aryl bromide or the ether linkage. The reaction is performed at a low temperature to control the rate of reaction and prevent potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.

-

Workup and Purification: Quench the reaction by slowly adding water or dilute HCl. Remove the organic solvent under reduced pressure. The crude product can then be extracted into an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is typically purified by column chromatography on silica gel to yield a white solid.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 400825-71-0 | |

| Molecular Formula | C₁₄H₁₃BrO₂ | [2] |

| Molecular Weight | 293.16 g/mol | [2] |

| Appearance | White to off-white solid |

Spectroscopic Data

¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary technique for structural elucidation. [1]

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| Hydroxyl (-OH) | Variable (e.g., 1.5-2.5) | Singlet (broad) | 1H |

| Hydroxymethyl (-CH₂ OH) | ~4.6 | Singlet | 2H |

| Benzylic ether (-OCH₂ -) | ~5.0 - 5.2 | Singlet | 2H |

| Aromatic (phenyl ring A, next to CH₂OH) | ~6.9 | Doublet | 2H |

| Aromatic (phenyl ring A, next to OCH₂) | ~7.3 | Doublet | 2H |

| Aromatic (phenyl ring B, next to OCH₂) | ~7.3 | Doublet | 2H |

| Aromatic (phenyl ring B, next to Br) | ~7.5 | Doublet | 2H |

Note: The singlet for the -CH₂OH group may appear as a triplet if coupled to the hydroxyl proton, depending on the solvent and concentration.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The spectrum is expected to show signals for 14 unique carbons: two aliphatic (hydroxymethyl and benzylic ether) and twelve aromatic carbons. [1] Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key diagnostic feature will be the isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine. The spectrum will show two peaks of nearly equal intensity at m/z 292 and 294, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this scaffold lies in its application as a versatile intermediate for constructing molecules with potential biological activity.

Case Study: Scaffolding for Neurodegenerative Disease Targets

Recent research has highlighted the therapeutic potential of molecules containing aryl benzyl ether motifs. For instance, certain derivatives have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors, a key target in the treatment of Parkinson's disease. [3]Furthermore, the core 4-hydroxybenzyl alcohol structure (a precursor to one half of the target molecule) has been shown to confer neuroprotection against ischemic injury by upregulating antioxidant proteins via the PI3K/Akt signaling pathway. [4] This suggests that (4-((4-Bromobenzyl)oxy)phenyl)methanol is an excellent starting point for developing novel, multi-functional agents for neurodegenerative diseases. The bromophenyl moiety can be elaborated into a pharmacophore that binds to a specific receptor or enzyme, while the phenylmethanol portion can be modified to enhance neuroprotective or antioxidant properties.

Caption: Conceptual PI3K/Akt pathway modulation.

Safety and Handling

(4-((4-Bromobenzyl)oxy)phenyl)methanol should be handled with standard laboratory precautions. While specific toxicity data is not widely available, related compounds such as 4-bromobenzyl alcohol are known to cause skin and serious eye irritation. [5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. [2]* Disclaimer: This information is not a substitute for a comprehensive Material Safety Data Sheet (MSDS). Always consult the MSDS provided by the supplier before use.

Conclusion

(4-((4-Bromobenzyl)oxy)phenyl)methanol is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its well-defined synthesis, predictable reactivity, and multifunctional nature provide researchers with a reliable and versatile platform for the design and construction of novel molecular entities. By understanding the core principles of its synthesis and the strategic value of its functional groups, scientists can effectively leverage this compound to accelerate their research programs and explore new therapeutic frontiers.

References

-

LookChem. Cas 77350-57-3,(4-[(4-NITROBENZYL)OXY]PHENYL)METHANOL. Available from: [Link]

- Google Patents. US3030428A - Hydroxybenzyl alcohol production.

- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

NROChemistry. Protection of Alcohols. Available from: [Link]

-

PubChem. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119. Available from: [Link]

-

National Institutes of Health (NIH). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available from: [Link]

-

PubMed. 4-Hydroxybenzyl Alcohol Confers Neuroprotection Through Up-Regulation of Antioxidant Protein Expression. Available from: [Link]

Sources

- 1. (4-((4-Bromobenzyl)oxy)phenyl)methanol | 400825-71-0 | Benchchem [benchchem.com]

- 2. 400825-71-0|(4-((4-Bromobenzyl)oxy)phenyl)methanol|BLDpharm [bldpharm.com]

- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-((4-Bromobenzyl)oxy)phenyl)methanol molecular weight and formula

An In-Depth Technical Guide to (4-((4-Bromobenzyl)oxy)phenyl)methanol: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of (4-((4-Bromobenzyl)oxy)phenyl)methanol, a versatile bifunctional molecule with applications in organic synthesis and medicinal chemistry. We will delve into its structural characteristics, spectroscopic signature, and key synthetic pathways, offering insights for its utilization in research and development.

Core Molecular Attributes

(4-((4-Bromobenzyl)oxy)phenyl)methanol is a diaryl ether derivative characterized by the presence of a bromobenzyl moiety and a phenylmethanol group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Molecular Formula and Weight

The fundamental identity of any chemical compound is established by its molecular formula and weight. For (4-((4-Bromobenzyl)oxy)phenyl)methanol, these are:

These values are crucial for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

Structural Representation

The structural formula provides a two-dimensional representation of the atomic connectivity within the molecule.

Figure 1: 2D structure of (4-((4-Bromobenzyl)oxy)phenyl)methanol.

Physicochemical Data Summary

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2] |

| Molecular Weight | 293.16 g/mol | [1][2] |

| CAS Number | 400825-71-0 | [1][2] |

Synthesis and Reactivity

The synthesis of (4-((4-Bromobenzyl)oxy)phenyl)methanol typically involves the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

General Synthetic Workflow

The Williamson ether synthesis proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. In the context of synthesizing the target molecule, this involves the reaction of 4-hydroxybenzyl alcohol with 4-bromobenzyl bromide in the presence of a suitable base.

Figure 2: General workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzyl alcohol

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzyl alcohol in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-bromobenzyl bromide to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (4-((4-Bromobenzyl)oxy)phenyl)methanol.

Spectroscopic Characterization

The structural elucidation of (4-((4-Bromobenzyl)oxy)phenyl)methanol relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the two distinct phenyl rings, the benzylic protons of the ether linkage, the benzylic protons of the alcohol, and the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show distinct resonances for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[1] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 293.16 g/mol , with a characteristic isotopic pattern due to the presence of the bromine atom.[1]

Applications in Drug Discovery and Development

The bifunctional nature of (4-((4-Bromobenzyl)oxy)phenyl)methanol makes it a valuable building block in medicinal chemistry. The hydroxyl group can be further functionalized or oxidized, while the bromo-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity. This allows for the synthesis of a wide range of derivatives for screening in drug discovery programs.

References

Sources

Key structural features of (4-((4-Bromobenzyl)oxy)phenyl)methanol

An In-Depth Technical Guide to the Core Structural Features of (4-((4-Bromobenzyl)oxy)phenyl)methanol

Authored by a Senior Application Scientist

This guide provides a detailed examination of the molecule (4-((4-Bromobenzyl)oxy)phenyl)methanol, a versatile bifunctional building block used in advanced organic synthesis. We will dissect its key structural motifs, explore methods for its analytical characterization, detail its synthesis, and discuss the reactivity of its principal functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a deep understanding of this compound's chemical behavior and potential applications.

Molecular Architecture and Physicochemical Properties

(4-((4-Bromobenzyl)oxy)phenyl)methanol is an organic compound with the molecular formula C₁₄H₁₃BrO₂ and a molecular weight of approximately 293.16 g/mol .[1][2] Its architecture is defined by three primary components: a central phenylmethanol unit, a flexible benzyl ether linkage, and a terminal 4-bromobenzyl group. This unique combination of a primary alcohol, an ether, and an aryl bromide imparts a distinct reactivity profile, making it a valuable intermediate for constructing more complex molecular scaffolds.

The presence of both hydrogen bond donor (the hydroxyl group) and acceptor (the ether oxygen) sites, alongside the lipophilic aromatic rings, suggests its potential utility in modulating biological interactions.[3] The bromobenzyl group, in particular, can participate in halogen bonding, a non-covalent interaction of increasing importance in drug design, while the phenylmethanol portion can engage in crucial hydrogen bonding and hydrophobic interactions.[3]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2] |

| Molecular Weight | 293.16 g/mol | [1][2] |

| CAS Number | 400825-71-0 | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred from similar structures |

| Key Functional Groups | Primary Alcohol, Benzyl Ether, Aryl Bromide | - |

Structural Elucidation via Spectroscopic Analysis

The precise structure of (4-((4-Bromobenzyl)oxy)phenyl)methanol is unequivocally confirmed through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for determining the detailed connectivity of organic molecules.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the different hydrogen environments within the molecule.[1] The benzylic protons of the ether linkage (Ar-CH₂-O) are expected to appear as a characteristic singlet around δ 5.19 ppm.[1] The protons of the hydroxymethyl group (Ar-CH₂-OH) would also produce a singlet, while the aromatic protons on the two distinct phenyl rings resonate further downfield, typically between δ 6.98 and 7.56 ppm, exhibiting splitting patterns indicative of 1,4-disubstitution.[1]

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-CH₂-O-Ar | ~5.19 | Singlet |

| Ar-CH₂-OH | ~4.6 | Singlet |

| Aromatic (C₆H₄) | 6.98 - 7.56 | Multiplets (Doublets) |

| -OH | Variable | Singlet (broad) |

Predicted data based on typical values for similar structural motifs.[1]

-

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum complements the proton data by revealing the molecule's carbon skeleton. Each chemically unique carbon atom produces a distinct signal, confirming the presence of the 14 carbon atoms in the structure.[1]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.[1] A key diagnostic feature in the mass spectrum is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pair of peaks in the mass spectrum for the molecular ion ([M]⁺) and any bromine-containing fragments, with the peaks separated by 2 mass-to-charge units (m/z) and having almost equal intensity.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3500 - 3200 (Broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Ether (C-O-C) | C-O Stretch | 1250 - 1050 (Asymmetric) |

| Alcohol (C-O) | C-O Stretch | 1260 - 1000 |

| Aryl Bromide | C-Br Stretch | ~650 |

Synthesis and Chemical Reactivity

The strategic placement of functional groups in (4-((4-Bromobenzyl)oxy)phenyl)methanol makes it not only a target for synthesis but also a versatile precursor for further chemical transformations.

Established Synthetic Pathway

The synthesis is efficiently achieved via a robust, two-step sequence that is common in organic chemistry.[1] The process begins with the formation of the diaryl ether bond, followed by the modification of a functional group to yield the final primary alcohol.[1]

Step 1: Williamson Ether Synthesis The core ether linkage is constructed using the Williamson ether synthesis.[1][4][5] This classic Sₙ2 reaction involves the coupling of a phenoxide with an alkyl halide.[4] In a typical procedure, 4-hydroxybenzaldehyde is deprotonated with a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). The resulting nucleophilic phenoxide ion then attacks 4-bromobenzyl bromide, displacing the bromide to form the intermediate aldehyde, 4-((4-bromobenzyl)oxy)benzaldehyde.[1]

Step 2: Reduction to the Primary Alcohol The aldehyde functional group of the intermediate is then selectively reduced to the primary alcohol. This is commonly accomplished using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The hydride attacks the electrophilic carbonyl carbon, and a subsequent workup protonates the resulting alkoxide to give the final product.

Caption: Synthetic pathway for (4-((4-Bromobenzyl)oxy)phenyl)methanol.

Key Chemical Transformations

The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for selective chemical modifications at different sites.

-

Reactions at the Hydroxymethyl Group : The primary alcohol is a versatile handle for various transformations. It can be oxidized to the corresponding aldehyde using mild reagents or further to a carboxylic acid with stronger oxidants.[1] This allows for subsequent reactions like Wittig olefination, imine formation, or amide coupling.[1] It can also undergo etherification via another Williamson synthesis or esterification with acyl chlorides or carboxylic acids.

-

Reactions at the Aryl Bromide : The bromine atom on the benzyl ring is a cornerstone for modern carbon-carbon and carbon-heteroatom bond formation.[1] It is an ideal substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions.[1] These powerful methods enable the connection of the entire molecular scaffold to other aromatic or aliphatic fragments, providing a robust strategy for assembling complex target molecules.

-

Cleavage of the Benzyl Ether : While generally stable, the benzyl ether linkage can be cleaved under specific conditions. This is a common strategy in multistep synthesis where the benzyl group is used as a protecting group for a hydroxyl function.[6] Standard cleavage methods include catalytic hydrogenolysis (e.g., H₂, Pd/C), which is often incompatible with other reducible groups, or treatment with strong Lewis acids.[6][7] Milder, more selective oxidative methods using reagents like DDQ, sometimes under photoirradiation, have also been developed.[6][7]

Caption: Key reaction pathways for the functional groups.

Experimental Protocols

Protocol: Synthesis of 4-((4-bromobenzyl)oxy)benzaldehyde

-

Setup : To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), 4-bromobenzyl bromide (1.05 eq), and potassium carbonate (1.5 eq).

-

Solvent : Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.

-

Reaction : Heat the mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring by TLC.

-

Workup : After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol: Reduction to (4-((4-Bromobenzyl)oxy)phenyl)methanol

-

Setup : Dissolve the aldehyde intermediate from the previous step in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition : Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

-

Reaction : Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours, monitoring by TLC.

-

Quenching : Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.

-

Workup and Purification : Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final alcohol product, which can be further purified by recrystallization or chromatography if necessary.

Conclusion

(4-((4-Bromobenzyl)oxy)phenyl)methanol is a strategically designed molecule whose structural features provide a powerful platform for synthetic innovation. The interplay between the reactive hydroxymethyl group, the stable ether linkage, and the versatile aryl bromide handle allows for a high degree of control in the construction of complex molecular architectures. This guide has provided a comprehensive overview of its structure, synthesis, and reactivity, underscoring its significance as a key building block for professionals in drug discovery and advanced materials development.

References

-

NumberAnalytics, Contextual Significance of Aryl Ethers and Brominated Aromatic Compounds in Organic Synthesis, [Link]

-

PubChem, [4-(4-methoxyphenoxy)phenyl]methanol, [Link]

-

ACS Publications, Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups, [Link]

-

Organic Chemistry Portal, Benzyl Ethers - Protecting Groups, [Link]

-

Master Organic Chemistry, The Williamson Ether Synthesis, [Link]

-

Chemistry LibreTexts, Williamson Ether Synthesis, [Link]

-

BYJU'S, Williamson Ether Synthesis reaction, [Link]

-

ChemTalk, Williamson Ether Synthesis, [Link]

Sources

- 1. (4-((4-Bromobenzyl)oxy)phenyl)methanol | 400825-71-0 | Benchchem [benchchem.com]

- 2. 400825-71-0|(4-((4-Bromobenzyl)oxy)phenyl)methanol|BLDpharm [bldpharm.com]

- 3. PubChemLite - [4-(4-methoxyphenoxy)phenyl]methanol (C14H14O3) [pubchemlite.lcsb.uni.lu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Commercial Availability and Synthesis of (4-((4-Bromobenzyl)oxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((4-Bromobenzyl)oxy)phenyl)methanol, a key organic intermediate, is a bifunctional molecule featuring a bromobenzyl ether and a phenylmethanol moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The presence of a reactive bromine atom allows for various cross-coupling reactions, while the hydroxyl group can be functionalized or oxidized, providing a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its commercial availability, a detailed synthesis protocol, and essential safety information to support researchers in their procurement and application of this compound.

Chemical Properties and Specifications

| Property | Value | Source |

| CAS Number | 400825-71-0 | [1][2] |

| Molecular Formula | C₁₄H₁₃BrO₂ | [2] |

| Molecular Weight | 293.16 g/mol | [2] |

| IUPAC Name | (4-((4-Bromobenzyl)oxy)phenyl)methanol | [1] |

| Appearance | Solid (form may vary by supplier) | |

| Storage | Sealed in a dry environment, typically at 2-8°C | [2] |

Commercial Availability

(4-((4-Bromobenzyl)oxy)phenyl)methanol is available from several chemical suppliers, catering to research and development needs. Purity levels and available quantities can vary, so it is crucial to consult the supplier's specifications. Below is a summary of some commercial sources:

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | JRD0678 | Not specified; sold "as-is" for early discovery research | 1 g |

| Fluorochem | F722196 | ≥95% | 500 mg, 1 g |

| BLDpharm | 400825-71-0 | ≥95% | Inquire for details |

| BenchChem | B1331647 | ≥97% | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathway and Experimental Protocol

The synthesis of (4-((4-Bromobenzyl)oxy)phenyl)methanol is typically achieved through a two-step process: a Williamson ether synthesis to form the ether linkage, followed by the reduction of the aldehyde functionality to a primary alcohol.[1]

Diagram of the Synthetic Workflow

Caption: Two-step synthesis of (4-((4-Bromobenzyl)oxy)phenyl)methanol.

Step 1: Synthesis of 4-((4-Bromobenzyl)oxy)benzaldehyde

This step involves the formation of an ether bond between 4-hydroxybenzaldehyde and 4-bromobenzyl bromide under basic conditions.

Materials:

-

4-Hydroxybenzaldehyde

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-((4-bromobenzyl)oxy)benzaldehyde as a solid.

Step 2: Synthesis of (4-((4-Bromobenzyl)oxy)phenyl)methanol

The intermediate aldehyde is then reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride.[3]

Materials:

-

4-((4-Bromobenzyl)oxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-((4-bromobenzyl)oxy)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane at 0°C (ice bath).

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is neutral.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-((4-Bromobenzyl)oxy)phenyl)methanol. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the benzylic protons of the ether linkage (O-CH₂) around δ 5.1 ppm. The protons of the hydroxymethyl group (CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm. The aromatic protons will resonate in the downfield region, typically between δ 6.9 and 7.5 ppm.

-

¹³C NMR: The spectrum should display signals for the benzylic carbon of the ether at approximately 70 ppm and the hydroxymethyl carbon around 65 ppm. The aromatic carbons will appear in the range of δ 115-160 ppm.

Safety and Handling

A specific Safety Data Sheet (SDS) for (4-((4-Bromobenzyl)oxy)phenyl)methanol is not widely available. However, based on the known hazards of its structural analogs, such as 4-bromobenzyl alcohol, the following precautions should be taken.[4] The compound is expected to be an irritant to the skin, eyes, and respiratory system.[4]

GHS Hazard Statements (Predicted):

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep cool.

Applications in Research and Development

(4-((4-Bromobenzyl)oxy)phenyl)methanol serves as a versatile intermediate in the synthesis of various target molecules in drug discovery and materials science.

-

Medicinal Chemistry: The bromophenyl moiety can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and build molecular complexity. The phenylmethanol portion offers a site for further modification, such as esterification or etherification, to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Derivatives of similar benzyloxy phenyl structures have been explored for their potential as therapeutic agents.

-

Materials Science: The rigid aromatic framework and the potential for functionalization make this compound a candidate for the synthesis of novel organic materials, such as liquid crystals or polymers with specific optical or electronic properties.

Conclusion

(4-((4-Bromobenzyl)oxy)phenyl)methanol is a commercially available and synthetically accessible building block with significant potential for applications in research and development. This guide provides essential information for its procurement, synthesis, and safe handling, enabling researchers to effectively incorporate this versatile intermediate into their scientific endeavors.

References

- Google Patents. CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane.

- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

-

PubChem. 4-Bromobenzyl alcohol. Available at: [Link]

-

PubChem. (4-((4-Bromobenzyl)oxy)phenyl)methanol. Available at: [Link]

-

Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). Available at: [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of (4-((4-Bromobenzyl)oxy)phenyl)methanol

Executive Summary

This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of (4-((4-Bromobenzyl)oxy)phenyl)methanol . This substrate presents a dual challenge: it contains a reactive aryl bromide (the coupling partner) and a primary benzyl alcohol (a potential nucleophile/protic source).

While Suzuki couplings are generally tolerant of protic functional groups, the presence of the benzylic ether linkage and the free alcohol requires specific attention to base selection and temperature control to prevent ether cleavage or oxidation side reactions. This guide utilizes a Pd(dppf)Cl₂[1][2]·CH₂Cl₂ catalyst system in aqueous dioxane, prioritizing high conversion yields while maintaining the integrity of the alcohol and ether motifs.

Mechanistic Principles & Experimental Logic[3][4]

The Substrate Challenge

The starting material, (4-((4-Bromobenzyl)oxy)phenyl)methanol, serves as a critical "linker" scaffold, often used in PROTAC® development or fragment-based drug discovery. The goal is to functionalize the bromine position (Site A) without disturbing the alcohol (Site B) or the ether bridge (Site C).

-

Site A (Ar-Br): High reactivity toward Pd(0) oxidative addition.[3][4]

-

Site B (R-OH): Protic.[3] Can poison sensitive catalysts or undergo side reactions with strong bases (e.g., NaOtBu).[3]

-

Site C (Ar-O-Bn): Generally stable, but susceptible to cleavage under highly acidic conditions or extreme Lewis acid catalysis.[3]

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. We employ [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) .[3] This bidentate ligand (dppf) has a large bite angle, which accelerates the reductive elimination step—often the rate-determining step for sterically demanding substrates.

Key Mechanistic Insight: The use of a mild carbonate base (K₂CO₃) rather than a phosphate or alkoxide minimizes the deprotonation of the primary alcohol, reducing the risk of competitive coordination to the Palladium center.

Figure 1: The catalytic cycle emphasizing the entry of the brominated linker. The dppf ligand stabilizes the Pd(II) species, preventing precipitation of Palladium black.

Detailed Experimental Protocol

Materials & Reagents

| Component | Reagent | Equiv.[3][5][6] | Role |

| Electrophile | (4-((4-Bromobenzyl)oxy)phenyl)methanol | 1.0 | Limiting Reagent |

| Nucleophile | Aryl Boronic Acid (R-B(OH)₂) | 1.2 - 1.5 | Coupling Partner |

| Catalyst | Pd(dppf)Cl₂[3] · CH₂Cl₂ | 0.03 - 0.05 | Catalyst (3-5 mol%) |

| Base | Potassium Carbonate (K₂CO₃) | 2.5 - 3.0 | Activator |

| Solvent A | 1,4-Dioxane (Degassed) | N/A | Main Solvent |

| Solvent B | Water (Degassed) | N/A | Co-solvent (dissolves base) |

Step-by-Step Procedure (1.0 mmol Scale)

Step 1: Reaction Assembly (Inert Atmosphere)

-

Equip a 25 mL Schlenk tube or a microwave vial with a magnetic stir bar.

-

Add 307 mg (1.0 mmol) of (4-((4-Bromobenzyl)oxy)phenyl)methanol.

-

Add 1.2 mmol of the desired Boronic Acid.

-

Add 414 mg (3.0 mmol) of K₂CO₃.

-

Critical Step: Add 24 mg (0.03 mmol, 3 mol%) of Pd(dppf)Cl₂·CH₂Cl₂.[1][3]

-

Note: Adding the catalyst last, on top of the solids, minimizes exposure to air before evacuation.

-

Step 2: Solvent Addition & Degassing

-

Seal the vessel with a septum.[3]

-

Evacuate the vessel under high vacuum and backfill with Nitrogen (N₂) or Argon.[3] Repeat this cycle 3 times.

-

Via syringe, inject 4 mL of 1,4-Dioxane and 1 mL of Water (Solvent ratio 4:1).[3]

Step 3: Reaction & Monitoring

-

Heat the reaction mixture to 80°C - 90°C in an oil bath or heating block.

-

Stir vigorously (800+ RPM). The biphasic mixture requires efficient mixing for the transmetallation to occur at the interface.

-

Checkpoint (TLC): Monitor after 2 hours.

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with 20 mL Ethyl Acetate (EtOAc) and 20 mL Water.

-

Separate the layers.[3][6] Extract the aqueous layer twice more with EtOAc (2 x 15 mL).[3]

-

Wash the combined organics with Brine (sat.[3] NaCl), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate in vacuo.[3]

Workflow Visualization

Figure 2: Operational workflow for the bench-top synthesis.

Optimization & Troubleshooting

If the standard protocol yields suboptimal results, consult the matrix below.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<30%) | Catalyst Deactivation | Switch to XPhos Pd G2 (allows lower temp) or increase Pd loading to 5 mol%. Ensure strict degassing. |

| Protodeboronation | Boronic Acid Instability | Use Boronic Pinacol Esters (BPin) instead of acids.[3] They are more stable to hydrolysis.[3] |

| Black Precipitate | Pd Aggregation | This is normal at the end of the reaction. If it happens immediately, oxygen was present.[3] Re-degas solvents.[3] |

| Ether Cleavage | Conditions too acidic/hot | Ensure Base (K₂CO₃) is fresh.[3] Lower temp to 70°C. Do NOT use acidic workup.[3] |

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Ishiyama, T., et al. (1995).[3] Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters.[3] The Journal of Organic Chemistry, 60(23), 7508-7510.

-

Sigma-Aldrich Technical Bulletin. (n.d.). Suzuki Cross-Coupling Reaction User Guide.

-

Lennon, I. C., et al. (2005).[3] Manufacturing of Pharmaceutical Intermediates using the Suzuki Coupling.[3] Organic Process Research & Development.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

Application Note: A Guide to the Selective Oxidation of (4-((4-bromobenzyl)oxy)phenyl)methanol for the Synthesis of 4-((4-bromobenzyl)oxy)benzaldehyde

Abstract

The synthesis of 4-((4-bromobenzyl)oxy)benzaldehyde, a key intermediate in medicinal chemistry and materials science, presents a common challenge in organic synthesis: the selective oxidation of a primary benzylic alcohol without over-oxidation to the corresponding carboxylic acid. This application note provides a comprehensive guide for researchers, detailing a robust two-step synthetic pathway. We begin with the synthesis of the precursor, (4-((4-bromobenzyl)oxy)phenyl)methanol, via a Williamson ether synthesis. The core of this guide is a comparative analysis of modern, selective oxidation methodologies, including Dess-Martin Periodinane (DMP), Swern oxidation, and a copper/TEMPO-catalyzed aerobic oxidation. Detailed, field-tested protocols are provided to empower scientists to select and execute the optimal synthetic route based on laboratory capabilities, scale, and green chemistry principles.

Introduction: The Synthetic Value of 4-((4-bromobenzyl)oxy)benzaldehyde

Substituted benzaldehydes are foundational building blocks in the synthesis of complex organic molecules. 4-((4-bromobenzyl)oxy)benzaldehyde, in particular, incorporates several key functional motifs: a reactive aldehyde for downstream modifications (e.g., reductive amination, Wittig reactions), a stable ether linkage, and a bromo-functionalized aromatic ring suitable for cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[1] These features make it a valuable precursor for synthesizing pharmaceutical agents, such as non-peptide CCR5 antagonists investigated for their potential as anti-HIV therapeutics, and other functional materials.[2][3]

The primary synthetic challenge is the final oxidation step. Benzylic alcohols are readily oxidized, but many classical reagents (e.g., KMnO₄, CrO₃) are harsh and non-selective, leading to the formation of the thermodynamically stable carboxylic acid. Therefore, the use of mild, selective, and high-yielding oxidation protocols is paramount. This guide focuses on practical and reliable methods to achieve this transformation efficiently.

Overall Synthetic Strategy

The synthesis is logically approached in two distinct stages. First, the ether backbone is constructed by coupling two simpler aromatic units. Second, the benzylic alcohol of the resulting intermediate is selectively oxidized to the target aldehyde.

Figure 1: High-level workflow for the synthesis of the target aldehyde.

Part I: Synthesis of the Precursor Alcohol

The precursor, (4-((4-bromobenzyl)oxy)phenyl)methanol, is efficiently prepared using the Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide.[4][5] In this case, the phenolic hydroxyl of 4-hydroxybenzyl alcohol is deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces the bromide from 4-bromobenzyl bromide.

Protocol 1: Williamson Ether Synthesis

Materials:

-

4-Hydroxybenzyl alcohol

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10-15 mL per gram of alcohol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 4-bromobenzyl bromide (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with additional acetone.

-

Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield (4-((4-bromobenzyl)oxy)phenyl)methanol as a white solid.

Part II: A Comparative Analysis of Selective Oxidation Methods

The critical step in this synthesis is the conversion of the primary benzylic alcohol to an aldehyde. The ideal method should be high-yielding, prevent over-oxidation, and use reagents that are easy to handle and remove during workup. We will compare three leading methods.

| Parameter | Dess-Martin Periodinane (DMP) | Swern Oxidation | Copper(I)/TEMPO Aerobic Oxidation |

| Primary Reagents | Dess-Martin Periodinane | Oxalyl chloride, DMSO, Triethylamine | CuBr, 2,2'-Bipyridyl (bpy), TEMPO |

| Oxidant | Hypervalent Iodine(V) | Activated DMSO | Ambient Air (O₂) |

| Typical Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature |

| Reaction Time | 1-4 hours | 1-2 hours | 30-60 minutes[6] |

| Typical Yield | >90% | >90% | ~65-85%[6][7] |

| Workup Complexity | Simple quench (Na₂S₂O₃), filtration, extraction | Careful quench, extraction. Malodorous byproduct. | Extraction, column chromatography |

| Key Advantages | Mild, neutral pH, high yield, reliable.[8][9] | Wide functional group tolerance, high yield.[10][11] | Catalytic, uses air as oxidant ("green"), mild.[12][13] |

| Key Disadvantages | Potentially explosive (shock-sensitive), stoichiometric waste.[14] | Requires cryogenic temperatures, produces noxious dimethyl sulfide.[10] | Catalyst can be sensitive, may require optimization. |

Part III: Detailed Experimental Protocols for Oxidation

Based on the comparison, the DMP and Copper/TEMPO methods represent excellent choices for reliability and green chemistry, respectively.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is known for its reliability and mild conditions, making it an excellent choice for sensitive substrates.[14] The reaction proceeds through a periodinane intermediate, which undergoes intramolecular elimination to form the aldehyde.[15]

Materials:

-

(4-((4-bromobenzyl)oxy)phenyl)methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve the precursor alcohol (1.0 eq) in anhydrous DCM (10-15 mL per gram of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously. The reaction is typically complete in 2-4 hours. Monitor by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the organic layer is clear.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, 4-((4-bromobenzyl)oxy)benzaldehyde, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pure white solid.

Figure 2: Experimental workflow for the Dess-Martin Periodinane oxidation.

Protocol 3: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation

This method is an excellent example of green chemistry, using a catalytic amount of a copper complex and TEMPO with ambient air as the terminal oxidant.[6][12] The mechanism involves a two-stage cycle where Cu(I) and TEMPO-H are oxidized by O₂, and the resulting Cu(II)/nitroxyl radical species oxidizes the alcohol.[12]

Materials:

-

(4-((4-bromobenzyl)oxy)phenyl)methanol

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridyl (bpy)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Acetonitrile (MeCN)

-

Pentane or Diethyl Ether

-

Deionized Water

Procedure:

-

In a flask open to the air, dissolve the precursor alcohol (1.0 eq) in acetonitrile (approx. 0.5 M solution).

-

To this solution, add CuBr (5 mol%), bpy (5 mol%), and TEMPO (5 mol%).

-

Stir the resulting mixture vigorously at room temperature. The reaction progress can be visually monitored by a color change from a deep red-brown to a turbid green, which signifies the consumption of the alcohol.[6] This typically occurs within 30-60 minutes.

-

After the color change is complete, continue stirring for an additional 10 minutes.

-

Dilute the reaction mixture with pentane (or diethyl ether) and transfer to a separatory funnel.

-

Wash the organic layer with deionized water. The aqueous layer will turn blue, indicating the removal of the copper catalyst.

-

Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 4-((4-bromobenzyl)oxy)benzaldehyde.

Characterization of 4-((4-bromobenzyl)oxy)benzaldehyde

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃): Expected signals include a singlet for the aldehyde proton (~9.9 ppm), aromatic protons for both rings (typically between 7.0-7.9 ppm), and a characteristic singlet for the benzylic methylene protons (-O-CH₂-Ar) around 5.1 ppm.

-

¹³C NMR (CDCl₃): The aldehyde carbon should appear around 192 ppm. Other signals will correspond to the aromatic carbons and the benzylic methylene carbon (~70 ppm).

-

IR (KBr): A strong carbonyl (C=O) stretch for the aldehyde is expected around 1685-1700 cm⁻¹.

Conclusion

The synthesis of 4-((4-bromobenzyl)oxy)benzaldehyde is readily achievable through a two-step sequence of Williamson ether synthesis followed by selective oxidation. For small-scale, high-purity synthesis where reliability is key, the Dess-Martin Periodinane oxidation offers excellent yields and simplicity. For larger-scale operations or where green chemistry principles are a priority, the Copper/TEMPO-catalyzed aerobic oxidation provides a highly efficient, catalytic alternative that avoids stoichiometric, hazardous waste streams. Both protocols detailed in this note are robust and can be adapted to synthesize a wide range of analogous compounds.

References

-

Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

-

Yandulov, D. V., & Schomaker, J. M. (2012). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Journal of Chemical Education, 89(2), 278-282. [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

-

Ansari, I. A., & Gree, R. (2002). TEMPO-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid. Organic Letters, 4(9), 1507-1509. [Link]

-

Organic Syntheses. (2004). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-1,1-dihydro- (Dess-Martin Periodinane). Coll. Vol. 10, p.625 (2004); Vol. 77, p.121 (2000). [Link]

-

Steves, J. E., & Stahl, S. S. (2013). Copper-Catalyzed Aerobic Alcohol Oxidation: A Green, Low-Cost, and Versatile Alternative to Traditional Stoichiometric Oxidations. Accounts of Chemical Research, 46(11), 2345-2356. [Link]

-

Liu, Y., et al. (2014). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Journal of Flow Chemistry, 4(2), 94-98. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

-

Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105. [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

-

ResearchGate. (2017). Oxidation of 4-bromobenzyl alcohol (1 mmol) in water with different amounts of H₂O₂ and in the presence of nanomagnetic Fe₃O₄ catalyst (5 mol%) at 50°C. Retrieved from [Link]

-

IOP Conference Series: Earth and Environmental Science. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. 540, 012019. [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(4-Bromobenzyl)oxy]benzaldehyde. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

PubChemLite. (n.d.). 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde. Retrieved from [Link]

-

Narayan, S., et al. (2016). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 59(17), 7878–7901. [Link]

-

Barker, I. R. L., et al. (1972). The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine. Journal of the Chemical Society, Perkin Transactions 2, 1901-1905. [Link]

-

Chemicalbridge. (n.d.). 4-((4-Bromobenzyl)oxy)benzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]

Sources

- 1. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jacobbeckham.weebly.com [jacobbeckham.weebly.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

Application Note: Optimized Palladium Catalysts for C-C Bond Formation with Aryl Bromides

Executive Summary

Aryl bromides represent the "Goldilocks" electrophile in pharmaceutical cross-coupling: they offer a superior stability profile compared to aryl iodides and significantly higher reactivity than aryl chlorides. However, the success of C-C bond formation hinges on the precise matching of the catalyst system (Precatalyst + Ligand) to the steric and electronic demands of the substrate.

This guide moves beyond textbook definitions to provide field-tested protocols. We focus on Suzuki-Miyaura and Heck-Mizoroki reactions, utilizing modern bulky phosphine and N-Heterocyclic Carbene (NHC) ligand architectures that prevent catalyst deactivation and promote turnover in sterically congested systems.

Mechanistic Insight: The Criticality of Oxidative Addition

While Transmetallation is often the rate-determining step (RDS) in the Suzuki coupling of aryl iodides, Oxidative Addition (OA) frequently becomes the bottleneck for aryl bromides, particularly when electron-rich or sterically hindered.

To maximize yield, the catalyst design must facilitate the dissociation of the Pd(II) precatalyst to the active Pd(0) species [L-Pd(0)] and stabilize this 14-electron species against aggregation into inactive Palladium black.

Figure 1: The Catalytic Cycle & Failure Points

The following diagram illustrates the standard cycle with critical "failure points" where specific ligand classes intervene.

Caption: Figure 1. The Pd(0)/Pd(II) catalytic cycle.[1][2][3][4] Red dashed line indicates the primary failure mode: catalyst death via aggregation, prevented by bulky ligands.

Ligand Selection Matrix

Do not default to PPh3. Modern drug development requires ligands that induce a geometry around Palladium that accelerates OA and facilitates Reductive Elimination.

| Substrate Class | Recommended Ligand | Catalyst Precursor | Rationale |

| General Purpose (Unactivated Ar-Br) | XPhos or SPhos | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald biaryl phosphines provide a balance of steric bulk and electron donation. SPhos is water-soluble friendly. |

| Sterically Hindered (Ortho-substituted) | P(t-Bu)₃ or SPhos | Pd(P(t-Bu)₃)₂ | The extreme bulk of tert-butyl groups forces a monoligated [L-Pd] species, opening a coordination site for crowded substrates. |

| Heterocycles (Pyridines, Pyrimidines) | XPhos or CataCXium A | Pd(OAc)₂ | Heterocycles can poison Pd. These ligands bind tightly, preventing displacement by the heteroatom substrate. |

| Difficult/Deactivated (Electron-rich Ar-Br) | PEPPSI-IPr | (Pre-formed Complex) | NHC ligands are stronger sigma-donors than phosphines, dramatically accelerating the oxidative addition of unreactive bonds. |

Optimized Experimental Protocols

Protocol A: General High-Throughput Suzuki-Miyaura Coupling

Best for: Rapid library synthesis, standard aryl bromides.

Reagents:

-

Aryl Bromide (1.0 equiv)[5]

-

Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)

Step-by-Step Procedure:

-

Charge: Add aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a reaction vial equipped with a stir bar.

-

Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Note: Oxygen is the enemy of active Pd(0).

-

Solvate: Inject the deoxygenated solvent mixture via syringe.

-

React: Heat to 80–100 °C for 2–12 hours.

-

Validation: Monitor by LCMS. The reaction is complete when the starting aryl bromide is consumed.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO₄.

Protocol B: The "Difficult Substrate" Protocol (PEPPSI-IPr)

Best for: Ortho-substituted bromides, electron-rich bromides, or when low catalyst loading is required.

Reagents:

-

Aryl Bromide (1.0 equiv)[5]

-

Boronic Acid (1.5 equiv)[5]

-

Catalyst: Pd-PEPPSI-IPr (1 mol%)

-

Base: K₂CO₃ (2.0 equiv) or KOtBu (for very difficult cases)

-

Solvent: Technical grade isopropanol (IPA) or 1,4-Dioxane.

Step-by-Step Procedure:

-

Charge: Weigh Pd-PEPPSI-IPr (air-stable solid), aryl bromide, and boronic acid into the flask.

-

Solvate: Add solvent and base.[2] Note: PEPPSI catalysts are robust and often tolerate aerobic weighing, but running under Argon is best practice.

-

React: Stir at RT initially. If no conversion after 1 hour, heat to 60 °C .

-

Expert Tip: The PEPPSI catalyst activates via the "throw-away" pyridine ligand. Ensure the system is well-stirred to facilitate this initiation.[4]

-

Protocol C: The Heck-Mizoroki Reaction (Jeffery Conditions)

Best for: Coupling Aryl Bromides with Acrylates/Styrenes.

Reagents:

-

Aryl Bromide (1.0 equiv)[5]

-

Olefin (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: P(o-tol)₃ (4-10 mol%) or P(t-Bu)₃H-BF₄ (with extra base)

-

Base: Et₃N or DIPEA (2.5 equiv)

-

Solvent: DMF or CH₃CN (Anhydrous)

Step-by-Step Procedure:

-

Mix: Combine Pd source, ligand, and aryl bromide in a dry Schlenk tube under Argon.

-

Add Liquids: Add solvent, base, and olefin via syringe.

-

Heat: Heat to 80–110 °C .

-

Warning: Heck reactions often have an induction period. Do not crank the heat immediately if nothing happens in the first 10 minutes.

-

-

Validation: Black precipitate indicates catalyst death (Pd agglomeration). If this happens before conversion is complete, add more ligand (not just more Pd).

Troubleshooting & Optimization Decision Tree

When a reaction fails, systematic debugging is required. Use this logic flow to identify the culprit.

Caption: Figure 2. Troubleshooting logic for Pd-catalyzed cross-coupling failures.

Post-Reaction Processing: Palladium Removal[6]

For pharmaceutical applications, residual Palladium must be reduced to <10 ppm (often <1 ppm). Standard extraction is rarely sufficient.

Recommended Scavenging Protocol:

-

Silica-Thiol Scavengers: Add SiliaMetS® Thiol or equivalent (3-5 equiv relative to Pd mass) to the crude organic solution.

-

Incubate: Stir at 50 °C for 1 hour or RT for 4 hours.

-

Filter: Pass through a Celite pad or a 0.45 µm filter.

-

Verify: Test a small aliquot with a colorimetric Pd spot test or ICP-MS.

Alternative: For non-polar products, passing the solution through a plug of activated carbon often removes >90% of Pd residues.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Cross-Coupling

Status: Active Operator: Senior Application Scientist Ticket ID: PD-XC-HOMO-001 Subject: Troubleshooting and suppressing homocoupling side-reactions in Suzuki, Sonogashira, and Negishi couplings.

Executive Summary & Mechanistic Insight

Homocoupling—the symmetric coupling of two electrophiles (R¹-R¹) or, more commonly, two nucleophiles (R²-R²)—is a parasitic pathway that consumes reagents, complicates purification, and lowers yield.

In high-stakes drug development, the presence of homocoupled impurities (e.g., symmetrical biaryls in Suzuki coupling or diynes in Sonogashira) can mimic the physicochemical properties of the target, making separation difficult.

The Root Causes:

-

Oxidative Stress: The presence of dissolved oxygen facilitates the oxidation of Pd(0) to Pd(II) peroxo species, which can oxidatively couple nucleophiles (the "Glaser" or "Chan-Lam" type pathways).

-

Catalyst Induction Lag: Using Pd(II) precatalysts (e.g., Pd(OAc)₂) requires reduction to Pd(0) to enter the cycle.[1][2] If an exogenous reductant is not provided, the nucleophile (e.g., boronic acid) acts as the sacrificial reductant, generating homocoupled byproducts immediately upon heating.

-

Transmetallation Competition: If the rate of transmetallation (

) exceeds the rate of reductive elimination (

Interactive Troubleshooting Guide (Q&A)

Module A: Suzuki-Miyaura Reaction

Symptom: Significant formation of symmetrical biaryl (Ar²-Ar²) derived from the boronic acid/ester.

Q1: I am using standard Schlenk techniques, but I still see 10-15% homocoupling. Why? Diagnosis: "Standard" inerting is often insufficient. Suzuki homocoupling is extremely sensitive to trace oxygen, which promotes a Pd(II)-mediated oxidative coupling cycle distinct from the cross-coupling cycle. The Fix: Switch from "balloon purging" to Subsurface Sparging .

-

Protocol: Insert a long needle directly into the solvent mixture (solvent + base + substrate). Bubble Argon (or Nitrogen) vigorously for at least 15-20 minutes before adding the catalyst.

-

Advanced Fix: Add a "sacrificial" reductant. The addition of 10–20 mol% Potassium Formate or using alcoholic solvents (ethanol/isopropanol) can accelerate the reduction of Pd(II) to Pd(0) without consuming your expensive boronic acid.

Q2: Does the catalyst source matter? Diagnosis: Yes. If you use Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial step is the stoichiometric reduction of Pd(II) to Pd(0) by your boronic acid, producing an equivalent of homocoupled product. The Fix:

-

Use Pd(0) sources: Pd₂(dba)₃ (though dba can inhibit some reactions).

-

Use Pre-catalysts: Use Pd(II) precatalysts that contain a built-in reductant or activate via amine deprotonation (e.g., Buchwald G3/G4 precatalysts or PEPPSI ). These activate rapidly without consuming the boronic acid.

Module B: Sonogashira Reaction

Symptom: Formation of diynes (R-C≡C-C≡C-R) instead of the cross-coupled enyne/aryl-alkyne.

Q3: I see the "Glaser" homocoupling product. Is this due to the Palladium?

Diagnosis: Usually, no. This is primarily driven by the Copper (CuI) co-catalyst in the presence of oxygen. Cu(I) + O₂ + Alkyne

-

Go Copper-Free: Modern bulky ligands (e.g., XPhos , Amphos , or Pd(cy)Cl ) allow for efficient Sonogashira coupling without copper, eliminating the Glaser pathway entirely.

-

Slow Addition: If Copper is required (for reactivity), add the alkyne slowly via syringe pump to keep its instantaneous concentration low relative to the aryl halide.

Module C: Negishi Reaction

Symptom: Homocoupling of the organozinc reagent.[3]

Q4: My organozinc reagent is homocoupling. Is this oxygen dependent? Diagnosis: Less so than Suzuki. This is often a "transmetallation/disproportionation" issue. If the oxidative addition of the aryl halide is slow, the Pd center may undergo double transmetallation with the organozinc. The Fix:

-

Increase Oxidative Addition Rate: Use ligands that accelerate oxidative addition (e.g., P(t-Bu)₃ , SPhos ) to ensure the Pd(II)-Ar species is formed rapidly and ready to intercept the Zinc reagent.

-

Stoichiometry: Ensure the Aryl Halide is in slight excess (1.1 equiv) rather than the Organozinc, or add the Organozinc slowly.

Visualizing the Competing Pathways

The following diagram illustrates how Oxygen and slow kinetics divert the Palladium catalyst from the productive Cross-Coupling cycle (Blue) into the parasitic Homocoupling cycle (Red).

Caption: Figure 1. Kinetic competition between the productive Cross-Coupling cycle (Blue) and the oxidative Homocoupling pathways (Red/Yellow).

Comparative Protocols & Data

Table 1: Optimization Strategy for High-Risk Substrates

| Variable | Standard Condition (High Homocoupling Risk) | Optimized Condition (Minimized Homocoupling) | Mechanism of Improvement |

| Inert Atmosphere | Balloon Nitrogen purge (3x vacuum/fill) | Subsurface Sparging (Argon, 20 min) | Removes dissolved O₂ that drives oxidative homocoupling. |

| Catalyst Source | Pd(OAc)₂ + PPh₃ | Pd(amphos)Cl₂ or XPhos Pd G4 | Eliminates induction period; bulky ligands prevent double-transmetallation. |

| Solvent System | THF or Toluene (Anhydrous) | Degassed Toluene/Water or EtOH co-solvent | Water/Alcohol can assist in rapid precatalyst activation (reducing PdII to Pd0). |

| Addition Mode | One-pot addition | Slow addition of Nucleophile | Keeps [Nu] low relative to [Ar-Pd-X], favoring cross-coupling over homocoupling. |

| Sonogashira Specific | Pd(PPh₃)₄ + CuI (10 mol%) | Pd(cy)Cl + Piperidine (No Copper) | Removes Copper, the primary driver of Glaser (diyne) coupling. |

Protocol: Copper-Free Sonogashira Coupling (To Eliminate Diyne)

Use this protocol when alkyne homocoupling is inseparable from the product.

-

Preparation: In a Schlenk tube, combine the Aryl Bromide (1.0 equiv) and PdCl₂(MeCN)₂ (2 mol%) or XPhos Pd G3 (1-2 mol%).

-

Ligand (If using Pd salt): Add XPhos (4 mol%) or P(t-Bu)₃ (4 mol%).

-

Base/Solvent: Add degassed Dioxane and Cesium Carbonate (2.0 equiv).

-

Note: Organic bases like Piperidine can also be used as solvent/base.

-

-

Deoxygenation: Sparge the mixture with Argon for 15 minutes.

-

Addition: Add the Alkyne (1.2 equiv) via syringe.

-

Reaction: Heat to 60–80°C.

-

Result: High yield of cross-product; <1% Diyne formation due to absence of Cu/O₂.

-

References

-

Mechanism of Homocoupling in Suzuki Reactions

-

Copper-Free Sonogashira Protocols

-

Suppression of Homocoupling via Sparging

-

General Cross-Coupling Troubleshooting

-

Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference."[12]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]